molecular formula C19H16O3 B5848842 Methyl 4-(2-naphthyloxymethyl)benzoate

Methyl 4-(2-naphthyloxymethyl)benzoate

Cat. No.: B5848842
M. Wt: 292.3 g/mol
InChI Key: DAUAKBLMWUTHMB-UHFFFAOYSA-N
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Description

Methyl 4-(2-naphthyloxymethyl)benzoate is an aromatic ester featuring a benzoate core substituted at the para position with a 2-naphthyloxymethyl group.

Properties

IUPAC Name

methyl 4-(naphthalen-2-yloxymethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O3/c1-21-19(20)16-8-6-14(7-9-16)13-22-18-11-10-15-4-2-3-5-17(15)12-18/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAUAKBLMWUTHMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)COC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-naphthyloxymethyl)benzoate typically involves the esterification of 4-(2-naphthyloxymethyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then neutralized, and the ester is extracted and purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar process but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to ensure it meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-naphthyloxymethyl)benzoate undergoes various chemical reactions including:

    Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products

    Oxidation: 4-(2-naphthyloxymethyl)benzoic acid.

    Reduction: 4-(2-naphthyloxymethyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 4-(2-naphthyloxymethyl)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of polymers and as a plasticizer in the manufacture of plastics.

Mechanism of Action

The mechanism of action of Methyl 4-(2-naphthyloxymethyl)benzoate involves its interaction with various molecular targets depending on the context of its use. In biological systems, the ester group can be hydrolyzed by esterases to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The aromatic ring and naphthyl group provide sites for interaction with enzymes and receptors, influencing their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Quinoline-Piperazine Series ()

Compounds C1–C7 (e.g., Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) share a methyl benzoate backbone but differ in their substituents. Key comparisons include:

Property Methyl 4-(2-Naphthyloxymethyl)benzoate C1–C7 (Quinoline-Piperazine Derivatives)
Substituent 2-Naphthyloxymethyl Quinoline-carbonyl-piperazine
Electronic Effects Electron-rich naphthyl group Electron-withdrawing quinoline carbonyl
Synthesis Likely involves etherification Piperazine coupling via nucleophilic acyl substitution
Crystallinity Expected solid (analogous to C1–C7) Yellow/white solids obtained via ethyl acetate crystallization
Characterization ¹H NMR (naphthyl protons: δ ~7.2–8.5 ppm) ¹H NMR (quinoline protons: δ ~7.5–9.0 ppm)

Formylphenoxy-Substituted Methyl Benzoates ()

Patent-derived intermediates like Methyl 4-((2-formylphenoxy)methyl)benzoate (B) feature formylphenoxy substituents. Comparisons include:

Property This compound Compound B (Formylphenoxy Derivative)
Functional Group Ether-linked naphthyl Ether-linked formylphenoxy
Synthetic Route Similar etherification (e.g., Williamson) K₂CO₃/KI-mediated coupling in CH₃CN at 70°C
Reactivity Less electrophilic Formyl group enables further aldehyde reactions

Key Insight : The absence of a reactive formyl group in the target compound limits its utility as a synthetic intermediate but improves stability.

Ureido-Substituted Methyl Benzoates ()

Compounds like Methyl (S)-4-(2-(3-(3-chlorophenyl)ureido)-2-phenylacetamido)benzoate (4b) highlight substituent-driven differences:

Property This compound Compound 4b (Ureido Derivative)
Substituent Nonpolar naphthyl Polar ureido and amide groups
Yield Not reported 44% yield via urea-forming reactions
Application Potential intermediate Designed for biological activity (e.g., kinase inhibition)

Key Insight: The target compound’s nonpolar structure may limit biological interactions compared to ureido derivatives but could enhance membrane permeability.

Nitrated Methyl Benzoate Derivatives ()

Studies on nitrated analogs (e.g., nitrated methyl benzoate) reveal:

Property This compound Nitrated Methyl Benzoate
Synthetic Method Etherification Nitration with HNO₃/H₂SO₄ or Ca(NO₃)₂/CH₃COOH
Yield Not reported High yields (~70–80%)
Spectroscopy Distinct naphthyl signals Challenges in ¹H NMR interpretation due to nitro groups

Key Insight : Nitration introduces electron-withdrawing groups, whereas the naphthyl group in the target compound provides electron density, altering reactivity in electrophilic substitutions.

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